4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Preparation of 2-Allylphenoxyacetic acid: This involves the reaction of allyl bromide with phenol in the presence of a base to form 2-allylphenol, which is then reacted with chloroacetic acid to yield 2-allylphenoxyacetic acid.
Formation of the carbohydrazide intermediate: The 2-allylphenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding carbohydrazide.
Coupling with 4-(3-methylbenzoyl)benzoic acid: The carbohydrazide intermediate is then coupled with 4-(3-methylbenzoyl)benzoic acid under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as maintaining reaction conditions, purification steps, and quality control, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and allyl groups in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-ethoxyphenyl benzoate: Similar structure with an ethoxy group instead of a methyl group.
4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-phenylacrylate: Contains a methoxy group and a phenylacrylate moiety.
Uniqueness
The uniqueness of 4-(2-((2-Allylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
CAS No. |
767335-94-4 |
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Molecular Formula |
C26H24N2O4 |
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-prop-2-enylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C26H24N2O4/c1-3-7-21-9-4-5-11-24(21)31-18-25(29)28-27-17-20-12-14-23(15-13-20)32-26(30)22-10-6-8-19(2)16-22/h3-6,8-17H,1,7,18H2,2H3,(H,28,29)/b27-17+ |
InChI Key |
CWEIJOJTNLKNAN-WPWMEQJKSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3CC=C |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3CC=C |
Origin of Product |
United States |
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